Cas no 1805573-84-5 (Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate)

Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate is a versatile brominated aromatic ester with a cyano and methoxy functional group, making it a valuable intermediate in organic synthesis. Its reactive bromomethyl group facilitates nucleophilic substitution reactions, enabling the introduction of diverse substituents. The electron-withdrawing cyano group enhances reactivity in condensation and cyclization processes, while the methoxy group contributes to solubility and stability. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex heterocycles or modifying bioactive molecules. Its well-defined structure ensures consistent performance in multi-step synthetic routes, offering reliability in fine chemical applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate structure
1805573-84-5 structure
Product Name:Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate
CAS No:1805573-84-5
MF:C12H12BrNO3
MW:298.13258266449
CID:4796145
Update Time:2025-05-23

Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate
    • Inchi: 1S/C12H12BrNO3/c1-3-17-12(15)10-5-11(16-2)9(7-14)4-8(10)6-13/h4-5H,3,6H2,1-2H3
    • InChI Key: OASPKJDNOIKREM-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C#N)C(=CC=1C(=O)OCC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 312
  • XLogP3: 2.4
  • Topological Polar Surface Area: 59.3

Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate

Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate: A Comprehensive Overview

Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate, identified by the CAS number 1805573-84-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in drug design, polymer synthesis, and electronic materials. The molecule consists of a benzoate backbone with substituents that include a bromomethyl group, a cyano group, and a methoxy group, each contributing to its versatile chemical properties.

The synthesis of Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate involves a series of carefully designed reactions that ensure the precise placement of these substituents on the aromatic ring. Recent advancements in synthetic methodologies have allowed for higher yields and better control over the stereochemistry of the product. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These efforts have been documented in several peer-reviewed journals, highlighting the compound's role as a valuable intermediate in organic synthesis.

The chemical structure of Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate is characterized by its aromatic ring with three substituents: a bromomethyl group at position 2, a cyano group at position 4, and a methoxy group at position 5. The bromomethyl group introduces electrophilic character to the molecule, making it suitable for nucleophilic attacks in various reactions. The cyano group, on the other hand, imparts electron-withdrawing properties, which can influence the reactivity of neighboring groups. The methoxy group contributes electron-donating effects through resonance, balancing the electronic environment of the molecule.

Recent studies have focused on the application of Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate in drug design. Its unique combination of functional groups makes it an ideal candidate for developing bioactive molecules with potential therapeutic applications. For instance, researchers have explored its use as a precursor for synthesizing anti-inflammatory agents and anticancer drugs. The compound's ability to undergo multiple reaction pathways allows for the creation of diverse pharmacophores, enhancing its utility in medicinal chemistry.

In addition to its role in drug design, Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate has found applications in polymer science. Its functional groups can be exploited to create cross-linked polymers with tailored mechanical and thermal properties. Recent research has demonstrated its potential as a building block for synthesizing high-performance polymers used in advanced materials such as adhesives and coatings.

The cyano group present in Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate has been a focal point for exploring its electronic properties. Studies have shown that this group can significantly influence the molecule's conductivity and optical properties, making it a promising candidate for use in organic electronics. Researchers have investigated its incorporation into organic semiconductors and light-emitting diodes (LEDs), where it has shown potential for enhancing device performance.

Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate's methoxy group contributes to its solubility in organic solvents, facilitating its use in solution-based reactions. This property has been leveraged in various synthesis protocols to achieve better reaction efficiencies and product purities. Moreover, the methoxy group's electron-donating nature can modulate the reactivity of other functional groups within the molecule during chemical transformations.

Recent advancements in computational chemistry have enabled detailed studies of Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate's molecular interactions at an atomic level. These studies have provided insights into its stability under different conditions and its reactivity towards various reagents. Such computational models are invaluable for predicting reaction outcomes and designing more efficient synthetic pathways.

In conclusion, Ethyl 2-bromomethyl-4-cyano-5-methoxybenzoate (CAS No: 1805573-84-5) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an essential tool in organic synthesis, drug design, polymer science, and electronics research. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern chemical technologies.

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